BenchChemオンラインストアへようこそ!

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride

Imidazoline receptor pharmacology I1 binding site Radioligand displacement

N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride (CAS 166904-37-6) is the dihydrochloride salt of the free base phenamazoline (CAS 501-62-2), a small-molecule imidazoline derivative. The compound consists of a 4,5-dihydro‑1H‑imidazole ring linked via a methylene bridge to an aniline moiety; the dihydrochloride salt form enhances aqueous solubility relative to the free base, a practical consideration for in‑vitro biological assays.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15
CAS No. 166904-37-6
Cat. No. B2833020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride
CAS166904-37-6
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15
Structural Identifiers
SMILESC1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H
InChIKeyZWCHZPOTPFIFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline Dihydrochloride (CAS 166904-37-6): Core Identity and Procurement Relevance


N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride (CAS 166904-37-6) is the dihydrochloride salt of the free base phenamazoline (CAS 501-62-2), a small-molecule imidazoline derivative [1]. The compound consists of a 4,5-dihydro‑1H‑imidazole ring linked via a methylene bridge to an aniline moiety; the dihydrochloride salt form enhances aqueous solubility relative to the free base, a practical consideration for in‑vitro biological assays . Its molecular weight is 248.15 g mol⁻¹ (free base: 175.23 g mol⁻¹), and it is supplied primarily as a research‑grade fragment scaffold and reference ligand for imidazoline receptor studies .

Procurement Risk: Why In‑Class Imidazoline Analogs Cannot Substitute for N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline Dihydrochloride


Imidazoline derivatives collectively engage I₁‑imidazoline binding sites (I₁BS), I₂‑imidazoline binding sites (I₂BS), and α₂‑adrenergic receptors (α₂‑AR), yet the affinity and selectivity ratios across these three targets differ by orders of magnitude among structurally related compounds [1]. For instance, clonidine binds I₁BS and α₂‑AR with comparable nanomolar affinity and therefore cannot discriminate between them, whereas idazoxan preferentially binds I₂BS and α₂‑AR but shows weak I₁BS affinity . Selecting a generic “imidazoline” without verifying receptor‑subtype selectivity data will compromise experimental reproducibility and lead to erroneous mechanistic conclusions. The quantitative differentiation evidence presented in Section 3 demonstrates that the target compound occupies a distinct selectivity niche that is not replicated by common in‑class alternatives.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline Dihydrochloride vs. Key Imidazoline Comparators


I₁‑Imidazoline Binding Affinity: Phenamazoline Exhibits Sub‑Nanomolar Ki, Outperforming Clonidine and Idazoxan

Phenamazoline (the free base of the target dihydrochloride) demonstrated a Ki of 0.501 nM for the I₁‑imidazoline binding site in rat PC12 cell membranes [1]. In a separate study using rabbit kidney proximal tubule cells, clonidine showed a Ki of 58.2 nM for I₁BS, while idazoxan displayed a pKi of 5.90 for I₁ sites (equivalent to Ki ≈ 1260 nM) [2]. Although these data originate from different laboratories and tissue preparations, the approximately 116‑fold affinity advantage of phenamazoline over clonidine and the >2500‑fold advantage over idazoxan at the I₁ site is sufficiently large to be mechanistically meaningful.

Imidazoline receptor pharmacology I1 binding site Radioligand displacement

I₁ vs. I₂ Selectivity: Phenamazoline Is 66‑Fold Selective for I₁, Comparable to Clonidine but Distinct from I₂‑Preferring Idazoxan

Phenamazoline exhibits a Ki of 33 nM at I₂‑imidazoline binding sites (rabbit kidney membranes), yielding an I₂/I₁ selectivity ratio of approximately 66‑fold [1]. Clonidine shows a comparable I₂/I₁ ratio of roughly 72‑fold (Ki I₂BS = 4179 nM; Ki I₁BS = 58.2 nM) [2]. In contrast, idazoxan displays an inverse preference with a pKi of 7.22 at I₂ (Ki ≈ 60 nM) and a pKi of 5.90 at I₁, resulting in an I₁/I₂ selectivity ratio of ~21‑fold in favor of I₂ . Thus, phenamazoline dihydrochloride provides high I₁ affinity combined with marked selectivity over I₂, a profile that is not offered by I₂‑preferring agents.

Imidazoline receptor selectivity I2 binding site Ligand profiling

I₁ vs. α₂‑Adrenergic Selectivity: Phenamazoline Provides ~144‑Fold Selectivity, Superior to Clonidine’s Near‑Equal I₁/α₂ Affinity

Phenamazoline binds α₂‑adrenergic receptors with a Ki of 72 nM ([3H]clonidine displacement in rat cortex membranes) [1]. This results in an α₂/I₁ selectivity ratio of approximately 144‑fold. Clonidine, by contrast, displays nearly identical affinities for I₁BS (Ki = 58.2 nM) and α₂‑AR (Ki = 32 nM), providing essentially no discrimination between these two targets [2]. Rilmenidine shows a pronounced α₂‑AR/I₁BS ratio of ~344‑fold (Ki α₂‑AR = 2440 nM; Ki I₁BS = 7.1 nM) but with substantially weaker absolute I₁ affinity [2]. Phenamazoline dihydrochloride therefore offers a distinct balance: high I₁ potency coupled with a >100‑fold window over α₂‑AR, a profile that neither clonidine nor rilmenidine provides.

α2-adrenergic receptor Selectivity profiling Off‑target liability

Salt‑Form Advantage: Dihydrochloride Salt Enhances Aqueous Solubility for In‑Vitro Assay Compatibility

The dihydrochloride salt of N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline (CAS 166904-37-6) is reported to be soluble in water to at least 25 mg mL⁻¹ (≈100 mM), consistent with the expected improvement in aqueous solubility conferred by hydrochloride salt formation [1]. The free base phenamazoline (CAS 501-62-2) is a moderately lipophilic amine (XLogP3 ≈ 0.9) with limited intrinsic water solubility [2]. While direct head‑to‑head solubility measurements under identical conditions are not available in the open literature, the dihydrochloride salt form is a standard strategy to facilitate dissolution in aqueous assay buffers, reducing the need for organic co‑solvents (e.g., DMSO) that may interfere with receptor binding or cell‑based readouts.

Aqueous solubility Dihydrochloride salt Assay formulation

Fragment‑Scaffold Utility: Validated Use as a Core Building Block for Imidazoline‑Focused Medicinal Chemistry

TargetMol classifies the compound (EN300‑1272604) as a “fragment molecule” suitable as a core skeleton for molecular linking, expansion, and modification in early‑stage drug candidate design . The imidazoline‑aniline scaffold has been employed in pharmacophore models and 3D‑QSAR studies of I₁‑imidazoline ligands, confirming its relevance as a validated starting point for structure‑activity relationship (SAR) exploration [1]. Unlike fully elaborated drugs such as clonidine or rilmenidine, which possess additional substituents that constrain chemical diversification, the relatively minimal structure of N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline permits systematic substitution at the aniline ring and the imidazoline nitrogen, enabling controlled exploration of affinity and selectivity determinants.

Fragment-based drug discovery Imidazoline scaffold Molecular linking

Optimal Research and Industrial Application Scenarios for N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline Dihydrochloride


I₁‑Imidazoline Receptor Pharmacological Profiling Requiring Sub‑Nanomolar Potency and >100‑Fold Selectivity over α₂‑AR

Investigators studying I₁‑imidazoline receptor signaling—particularly those seeking to exclude confounding α₂‑adrenergic contributions—should select phenamazoline dihydrochloride as a high‑affinity I₁ ligand. The compound’s I₁ Ki of 0.501 nM and its ~144‑fold selectivity over α₂‑AR [1] make it suitable for functional assays (e.g., GTPγS binding, cAMP modulation) where clean target engagement is paramount. In comparison, clonidine’s nearly equivalent I₁ and α₂‑AR affinities preclude definitive assignment of I₁‑mediated pharmacology.

Radioligand Displacement Assays for Imidazoline Binding Site Subtype Discrimination

The compound serves as an unlabeled competitor in radioligand displacement assays designed to discriminate I₁BS from I₂BS and α₂‑AR [1]. Its selectivity profile (I₂/I₁ ratio ≈ 66) permits confident identification of I₁‑specific binding when used alongside I₂‑selective ligands such as idazoxan. The dihydrochloride salt’s aqueous solubility ≥25 mg mL⁻¹ facilitates preparation of concentrated stock solutions for comprehensive displacement curves.

Imidazoline‑Focused Fragment‑Based Drug Discovery and SAR Expansion

Medicinal chemistry teams pursuing imidazoline‑binding site modulators can employ the compound as a core scaffold for systematic derivatization . The unsubstituted aniline and imidazoline rings offer multiple chemical handles for parallel library synthesis, enabling exploration of substituent effects on I₁/I₂/α₂ selectivity. This building‑block utility is supported by published pharmacophore models that validate the 2‑anilinomethylimidazoline framework as a privileged structure for I₁‑site recognition [1].

Analytical Reference Standard for Method Development and Quality Control

Laboratories developing HPLC, LC‑MS, or potentiometric methods for imidazoline derivative analysis can use the dihydrochloride salt as a well‑characterized reference compound. Vendor‑reported HPLC pKa values (imidazoline N: 6.8, 9.2) and LogP (1.2 ± 0.1) provide baseline physicochemical parameters for method validation, particularly when quantifying related imidazoline drugs or impurities in pharmaceutical preparations.

Quote Request

Request a Quote for N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.